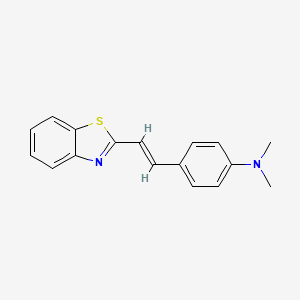

2-(P-Dimethylaminostyryl)benzothiazole

Description

Significance and Interdisciplinary Academic Interest in Styrylbenzothiazole (B8753269) Derivatives

Styrylbenzothiazole derivatives, and the broader benzothiazole (B30560) class, are the subject of significant and wide-ranging academic interest due to their versatile chemical structures and functional properties. These compounds are pivotal in numerous scientific fields.

In medicinal chemistry, benzothiazole derivatives are recognized for their extensive pharmacological significance, with research demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. evitachem.compcbiochemres.com The benzothiazole scaffold is a central structure in various natural products and is a frequent target in drug discovery programs aimed at developing new therapeutic agents. pcbiochemres.comnih.gov For instance, research has been conducted on their potential as antifungal agents, with some derivatives showing potent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.gov

In the field of materials science, styrylbenzazoles, including benzothiazole variants, are a promising but historically under-represented class of molecular photoswitches. diva-portal.org These molecules can undergo light-driven E-Z isomerization of their central double bond, a property that is tunable by altering the benzazole heterocycle and the substitution pattern on the aryl ring. diva-portal.org This has led to the development of thermally stable and efficient photoswitches with high quantum yields. diva-portal.org The unique photophysical properties of these dyes, often featuring a push-pull electronic system, make them valuable for applications requiring light-responsive materials. evitachem.comdiva-portal.org

Furthermore, the application of benzothiazole derivatives has expanded into agricultural science. mdpi.com These compounds exhibit a broad spectrum of biological activities relevant to agriculture, including fungicidal, antiviral, and herbicidal properties. mdpi.comnih.gov Over the past two decades, research into the use of benzothiazoles and their bioisosteres, benzoxazoles, in the development of new agrochemicals has grown substantially. mdpi.comnih.gov

Scope of Academic Inquiry for 2-(P-Dimethylaminostyryl)benzothiazole (B1239329)

The specific compound this compound has attracted academic inquiry primarily due to its notable optical and biological properties. Research has focused on several key areas:

Fluorescent Probes and Biological Imaging: A primary application is its use as a fluorescent probe in biological imaging. evitachem.com Its strong fluorescence makes it suitable for visualizing cellular structures. evitachem.com For example, studies have shown that while the base molecule, 2-(4-dimethylaminophenyl)benzothiazole, is not intrinsically cytotoxic, it rapidly localizes to the Golgi apparatus in living cells, a property that is also observed in its cycloplatinated complexes. nih.gov This specific intracellular targeting is a significant area of investigation.

Photophysical Studies: The compound is extensively used in research focused on fundamental molecular processes. evitachem.com Its photophysical properties, including photoisomerization and fluorescence, are a central part of these investigations. evitachem.com Studies have explored how factors like solvent polarity and molecular interactions influence its fluorescence. evitachem.com The molecule's push-pull electronic structure, with a donor-acceptor character, has been studied for its effect on absorption wavelengths and fluorescence emission. nih.gov

Pharmacological Research: Beyond imaging, the compound is investigated for potential therapeutic applications based on the known biological activity profile of benzothiazole derivatives. evitachem.com This includes its role as a scaffold in drug discovery efforts. evitachem.com

The synthesis of this compound and its derivatives is also a key area of academic work. Efficient synthesis methods, such as one-pot or three-component reactions using readily available starting materials like 2-aminobenzothiazole, have been developed to facilitate laboratory-scale production for research. evitachem.com

| Research Area | Focus of Inquiry | Key Findings |

| Biological Imaging | Use as a fluorescent probe. | Strong fluorescence allows for cellular imaging; demonstrates specific accumulation in the Golgi apparatus. evitachem.comnih.gov |

| Photophysical Studies | Investigation of molecular dynamics, charge transfer, and photoisomerization. | Exhibits photoisomerization and solvent-dependent fluorescence; push-pull system influences optical properties. evitachem.comnih.gov |

| Pharmacological Research | Exploration of therapeutic potential. | Serves as a lead structure in drug discovery due to the biological activity of the benzothiazole core. evitachem.com |

| Chemical Synthesis | Development of efficient production methods. | One-pot and multi-component reactions provide efficient laboratory synthesis routes. evitachem.com |

Historical Context of Benzothiazole Chromophore Development in Academic Research

The benzothiazole moiety has a long history in chemical research, initially gaining prominence in the field of dye chemistry. pcbiochemres.com Benzothiazoles were used as intermediates in the manufacturing of dyes and pigments. pcbiochemres.comrokchem.co.uk Their fused heterocyclic structure, combining a benzene (B151609) ring with a thiazole (B1198619) ring, forms a stable and versatile chromophore—the part of a molecule responsible for its color.

The development of benzothiazole-based chromophores is closely linked to the broader study of styryl dyes. These dyes are characterized by a donor-acceptor structure, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is fundamental to their strong and often environmentally sensitive fluorescence, making them excellent candidates for fluorescent probes and sensors. researchgate.net The benzothiazole group often serves as both the fluorophore and a recognition site in the structure of these probes. researchgate.net

Academic research initially focused heavily on the applications of benzothiazoles in medicinal chemistry, where they were identified as privileged scaffolds for developing agents with a wide range of biological activities. pcbiochemres.comresearchgate.net In silver photography, certain benzothiazole salts were used as sensitizing dyes. pcbiochemres.com Over the past two decades, the research focus has broadened significantly, with a marked increase in studies exploring their use in agrochemicals, such as fungicides and herbicides. mdpi.comnih.gov This evolution from dye intermediates to sophisticated functional molecules in medicine, materials science, and agriculture highlights the enduring and expanding importance of the benzothiazole chromophore in academic research. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMOMSLTZMMLJR-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628-58-6, 144528-14-3 | |

| Record name | 2-(p-Dimethylaminostyryl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine,N-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[2-(2-benzothiazol-2-yl)vinyl]-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-[4-(Dimethylamino)styryl]benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151J9IY8BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Derivatization Strategies for 2 P Dimethylaminostyryl Benzothiazole

Classical Condensation Reaction Approaches

Traditional synthetic methods for 2-(p-dimethylaminostyyryl)benzothiazole are centered around condensation reactions that form the central carbon-carbon double bond of the styryl moiety.

Knoevenagel Condensation Variants

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 2-(p-dimethylaminostyryl)benzothiazole (B1239329). wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org In this specific synthesis, the active methylene group is the methyl group at the 2-position of the benzothiazole (B30560) ring, which is activated by the adjacent electron-withdrawing heterocyclic system. The carbonyl component is p-dimethylaminobenzaldehyde.

The reaction is typically facilitated by a basic catalyst, such as a primary or secondary amine (e.g., piperidine (B6355638) or ethylamine), which deprotonates the active methyl group to form a reactive enolate-like intermediate. wikipedia.orgorganicreactions.org This intermediate then attacks the carbonyl carbon of the aldehyde.

A notable variant is the Doebner modification, which employs pyridine (B92270) as a solvent and catalyst. This modification is particularly useful when one of the reactants contains a carboxylic acid group, as it facilitates a subsequent decarboxylation step. wikipedia.orgorganic-chemistry.org While not always directly applied to the primary synthesis of the title compound, it showcases the versatility of Knoevenagel-type reactions in generating related structures. organic-chemistry.org One-step Knoevenagel reactions have been successfully employed to prepare stilbene (B7821643) derivatives from 2-methyl-substituted heterocycles and various aldehydes. researchgate.net

Catalyst-Mediated Synthetic Pathways

The efficiency, yield, and conditions of the condensation reaction can be significantly influenced by the choice of catalyst. A wide array of catalysts has been explored to optimize the synthesis of benzothiazole derivatives.

For the condensation of 2-aminothiophenol (B119425) with aldehydes, a common route to the benzothiazole core, various catalysts have proven effective. These include a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature, which provides excellent yields in a short time. mdpi.com Heterogeneous catalysts like SnP₂O₇ have also been reported, offering high yields, very short reaction times (8–35 minutes), and the advantage of being reusable for multiple cycles without losing activity. mdpi.com

Other catalytic systems include:

Nanoparticle Catalysts : Uniquely prepared bimetallic particle catalysts (e.g., Fe₃O₄@SiO₂@Cu-MoO₃) and palladium-based nanocatalysts have demonstrated exceptional efficiency in synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes, achieving yields between 83% and 98%. mdpi.com

Ionic Liquids : The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) in conjunction with catalysts such as ethylenediammonium diacetate (EDDA) has been shown to be effective, with the added benefit that the catalyst and solvent can be recycled. organic-chemistry.org

Simple Salts : Even simple, inexpensive salts like NH₄Cl have been found to catalyze the reaction effectively in a methanol-water mixture at room temperature. mdpi.com

The table below summarizes various catalysts used in the synthesis of benzothiazole derivatives, which are foundational to producing the target compound.

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| Piperidine | 2-Methoxybenzaldehyde, Thiobarbituric acid | Ethanol | - | - | wikipedia.org |

| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Room Temp, 1h | 85-94% | mdpi.com |

| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | - | - | 87-95% | mdpi.com |

| Fe₃O₄@SiO₂@Cu-MoO₃ | 2-Aminothiophenol, Aldehydes | - | 2-4h | 83-98% | mdpi.com |

| NH₄Cl | 2-Aminothiophenol, Benzaldehyde | Methanol-Water | Room Temp, 1h | High | mdpi.com |

Advanced Synthetic Techniques

To address the limitations of classical methods, such as long reaction times and the use of hazardous solvents, advanced synthetic techniques have been developed. These methods often offer improved yields, faster reactions, and alignment with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.gov

In the synthesis of 2-substituted benzothiazoles, microwave irradiation has been successfully used to drive the condensation of 2-aminothiophenol with aldehydes. mdpi.com For example, using Ag₂O as a catalyst under microwave conditions, desired products were obtained with impressive yields of 92–98% in just 4–8 minutes. mdpi.com However, a potential drawback is that some heterocyclic aldehydes may undergo cleavage under microwave conditions, leading to lower yields. mdpi.com The synthesis of various N-alkylated benzotriazoles and polyfluorinated 2-benzylthiobenzothiazoles has also been achieved with good to excellent yields using microwave assistance. nih.govnih.gov

Metal-Free and Green Chemistry Approaches

The development of synthetic protocols that are environmentally friendly is a major focus of modern chemistry. nih.gov This includes using non-toxic and recyclable catalysts, employing benign solvents like water, or conducting reactions under solvent-free conditions. mdpi.com

Several metal-free approaches for the synthesis of benzothiazoles have been developed. One method involves a base-promoted cyclization of N'-(substituted)-N-(2-halophenyl)thioureas in dioxane, avoiding the need for any transition metal. nih.gov Another strategy uses PCl₃ to promote the cleavage, acylation, and cyclization of disulfides with carboxylic acids in a one-pot, metal-free process. clockss.orgresearchgate.net

"On water" synthesis represents a particularly green approach, where the reaction between 2-aminothiophenol and various aldehydes, including styryl aldehydes, is carried out in water at elevated temperatures. rsc.org This method is highly efficient and clean, requiring no additional catalysts and producing no waste. rsc.org Furthermore, catalyst-free Knoevenagel condensations have been achieved in water, offering a green and efficient pathway to valuable compounds. rsc.org Visible-light-mediated synthesis using organic photosensitizers like riboflavin (B1680620) also provides a transition-metal-free route to 2-substituted benzothiazoles under very mild conditions. researchgate.net

The table below highlights some green and metal-free synthetic approaches.

| Method | Reactants | Conditions | Key Advantage | Reference |

| "On Water" Synthesis | 2-Aminothiophenol, Styryl Aldehydes | Water, 110 °C | Catalyst-free, no waste | rsc.org |

| Base-Promoted Cyclization | N'-(substituted)-N-(2-halophenyl)thioureas | Dioxane | Metal-free | nih.gov |

| PCl₃-Promoted Tandem Reaction | Disulfides of 2-aminobenzenethiol, Carboxylic Acids | - | Metal-free, one-pot | clockss.org |

| Visible Light Photoredox Catalysis | Thiobenzanilides | Riboflavin, K₂S₂O₈ | Metal-free, mild conditions | researchgate.net |

| Catalyst-Free Knoevenagel | Aldehydes, Active Methylene Compounds | Water | Catalyst-free, green solvent | rsc.org |

Structural Elaboration and Derivative Synthesis

The core structure of this compound can be readily modified to generate a library of derivatives with tailored properties. These modifications can be made to the benzothiazole ring, the styryl linker, or the terminal amino group.

One common strategy involves the quaternization of the benzothiazole nitrogen atom. For instance, reacting 2-methylbenzothiazole (B86508) with an alkylating agent like ethyl iodide produces 3-ethyl-2-methylbenzothiazolium iodide. ijcrt.org This quaternized salt is more reactive and can be condensed with ketones, such as 3'-chlorophenyl-4-dimethylaminostyryl ketone, in the presence of a base like piperidine to yield complex hemicyanine dyes. ijcrt.org

Derivatization can also occur by starting with substituted precursors. Using substituted 2-aminothiophenols or substituted p-dimethylaminobenzaldehydes in the initial condensation reaction allows for the introduction of various functional groups onto the aromatic rings. Furthermore, complex heterocyclic systems can be built upon the benzothiazole core. For example, a one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde, and ethyl acetoacetate (B1235776) can yield pyrimido[2,1-b]benzothiazole derivatives, which are structurally complex fused systems. sid.ir Other approaches involve creating chalcones from substituted benzothiazole aldehydes, which then serve as intermediates for synthesizing a variety of heterocyclic derivatives, including oxazines, thiazines, and pyrimidines. uokerbala.edu.iq

N-Alkylation and Quaternization Strategies

Modification of the benzothiazole nitrogen atom through N-alkylation and quaternization is a key strategy to enhance the electron-accepting properties of the heterocyclic ring system. This chemical alteration leads to the formation of benzothiazolium salts, which often exhibit red-shifted absorption and emission spectra and improved water solubility.

A common approach involves the quaternization of the nitrogen in the benzothiazole moiety. This transformation increases the acidity of the hydrogens on the adjacent 2-methyl group, facilitating the aldol-type condensation with a substituted benzaldehyde, which is a fundamental step in forming the styryl linkage. mdpi.com Research has shown that quaternizing the nitrogen with various alkyl halides, such as allyl, propargyl, or methyl halides, can enhance the biological activity of the resulting compounds. mdpi.com

Another method involves the direct N-alkylation of a pre-formed benzothiazole derivative. For instance, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones at room temperature in acetone (B3395972) proceeds via N-alkylation of the endocyclic nitrogen atom, leading to the formation of 2-amino-1,3-benzothiazolium iodides in yields ranging from 51% to 74%. mdpi.com While this is demonstrated on a 2-amino substituted precursor, the principle of endocyclic N-alkylation is a viable strategy for modifying the DMASBT scaffold.

Furthermore, oxidation of the benzothiazole nitrogen to an N-oxide represents another derivatization pathway. 2-Methylbenzothiazole-N-oxide can be condensed with p-substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) in methanol (B129727) to yield styryl benzothiazole-N-oxides. mdpi.com For example, the reaction with 4-(dimethylamino)benzaldehyde (B131446) yields 2-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]-1,3-benzothiazole-3-oxide. mdpi.com

Table 1: Examples of N-Alkylation and Quaternization Products This table is generated based on data from the text. It may not be exhaustive.

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Methylbenzothiazole | Alkyl Halides (Allyl, Propargyl, Methyl) | N-Alkylbenzothiazolium Salt | mdpi.com |

| 2-Amino-1,3-benzothiazole | α-Iodoketones | 2-Amino-1,3-benzothiazolium Iodide | mdpi.com |

Introduction of Diverse Substituents on the Benzothiazole Moiety

The introduction of various substituents onto the benzene (B151609) ring of the benzothiazole core is a powerful method to modulate the electronic and steric properties of the final molecule. These modifications can influence the compound's absorption and fluorescence characteristics, as well as its interaction with biological targets.

Synthetic strategies often begin with a substituted 2-aminothiophenol. The condensation of this precursor with aldehydes or other carbonyl-containing compounds allows for the creation of a benzothiazole ring with desired substituents from the outset. mdpi.comnih.gov A wide range of substituted aromatic aldehydes, including those with electron-donating groups (EDG) and electron-withdrawing groups (EWG), can be successfully employed, yielding the corresponding 2-substituted benzothiazoles in excellent yields. mdpi.comnih.gov For example, using a substituted 2-aminothiophenol in a condensation reaction with p-dimethylaminobenzaldehyde would result in a DMASBT derivative with a substituent on the benzothiazole moiety. The position of substituents on the 2-aminothiophenol can influence the reaction yield. mdpi.com

A two-step sequential synthesis is another effective method. This involves the synthesis of a substituted 2-nitrophenyl)benzothiazole, which is then reduced to the corresponding amino derivative using agents like tin(II) chloride or iron in an acidic medium. nih.gov This amino group can then serve as a handle for further functionalization.

Table 2: Synthetic Approaches for Benzothiazole Moiety Substitution This table is generated based on data from the text. It may not be exhaustive.

| Starting Material | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Substituted 2-Aminothiophenol | Condensation with Aldehyde | Builds substituted benzothiazole core directly | mdpi.comnih.gov |

| 2-Aminothiophenol | Condensation with Nitrobenzaldehyde | Forms a nitro-substituted benzothiazole | nih.gov |

Modification of the Styryl Linker

The styryl linker, the ethylene (B1197577) bridge (-CH=CH-) connecting the dimethylaminophenyl group and the benzothiazole heterocycle, is a critical component of the molecule's conjugated π-system. Modifications to this linker can significantly alter the compound's photophysical properties.

One key strategy involves extending the length of the conjugated bridge. Research has indicated that enlarging the linker to include two or three conjugated double bonds can lead to derivatives with enhanced biological activity. mdpi.com This extension of the π-system typically results in a bathochromic (red) shift in the absorption and emission spectra.

An example of this modification is the synthesis of molecules with an A-π-A' (acceptor-π-acceptor) structure. For instance, a derivative named 2-(2-{4-[2-(4-nitro-phenyl)-vinyl]-phenyl}-vinyl)-benzothiazole (NSSBT) has been synthesized, which effectively doubles the length of the styryl-type linker. sioc-journal.cn Such modifications are crucial for developing materials with large two-photon absorption cross-sections, which are beneficial for applications like two-photon microscopy. sioc-journal.cn The photoisomerization of the trans isomer of DMASBT to its cis form upon irradiation is another aspect related to the styryl linker's flexibility, which influences the fluorescence quantum yield. researchgate.net

Table 3: Strategies for Styryl Linker Modification This table is generated based on data from the text. It may not be exhaustive.

| Modification Strategy | Example Compound Structure | Effect | Reference |

|---|---|---|---|

| Lengthening the conjugated bridge | Derivatives with two or three double bonds in the linker | Enhanced biological activity, red-shifted spectra | mdpi.com |

Hybrid System Synthesis and Conjugation

Creating hybrid molecules by conjugating the this compound core with other molecular entities is a sophisticated strategy to design compounds with novel or enhanced functionalities. This approach leverages the properties of the benzothiazole dye while incorporating the features of the conjugated partner.

A notable example is the synthesis of hybrid molecules where a benzothiazole unit is cross-linked with hydroxamic acid. This was achieved by first preparing an intermediate, 2-(benzo[d]thiazol-2-yl-thio)acetic acid, starting from 2-mercaptobenzothiazole. This intermediate, possessing a reactive carboxyl group, was then coupled with linkers such as L-alanine or other amino acids, which were subsequently converted to hydroxamic acids. This modular synthesis allows for the creation of a library of hybrid compounds by varying the linker. For example, the hybrid 2-(2-(benzo-[d]thiazol-2-yl-thio)acetamido)-N-hydroxypropanamide was prepared with an 80% yield. Such hybrid molecules are designed to act as inhibitors for enzymes like histone deacetylases (HDACs).

The synthesis of these conjugated systems demonstrates the utility of the benzothiazole scaffold as a building block for complex molecular architectures aimed at specific biological targets.

Advanced Spectroscopic Investigations and Photophysical Dynamics of 2 P Dimethylaminostyryl Benzothiazole

Steady-State Absorption and Fluorescence Spectroscopy

Steady-state spectroscopic techniques are fundamental in characterizing the electronic ground and excited states of fluorescent molecules. For 2-(p-Dimethylaminostyryl)benzothiazole (B1239329), these methods have revealed a strong dependence of its optical properties on the surrounding environment.

Solvatochromism describes the change in a substance's color, or more accurately, its absorption and emission spectra, with a change in solvent polarity. This compound exhibits significant solvatochromic behavior, which is indicative of a substantial change in its dipole moment upon electronic excitation. This sensitivity arises from its intramolecular charge transfer (ICT) character.

In non-polar solvents, the molecule tends to emit from a locally excited (LE) state. However, as the polarity of the solvent increases, the emission originates from a more polarized ICT state. researchgate.net This phenomenon is a hallmark of push-pull fluorophores, where an electron-donating group (the dimethylamino moiety) is connected to an electron-accepting group (the benzothiazole (B30560) moiety) through a π-conjugated system. The change in the dipole moment between the ground and excited states can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent. mdpi.com Studies on related benzothiazole azo dyes have also highlighted the importance of solvatochromism in characterizing their properties. jchps.com

The environmental sensitivity of this compound is also evident in its interaction with biological structures. For instance, when it binds to amyloid fibrils, its spectroscopic properties are significantly altered, indicating a change in the microenvironment of the dye. nih.gov

The emission spectrum of this compound is highly dependent on its environment. A notable characteristic is the large Stokes shift observed, which is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra. This shift is particularly pronounced in polar solvents, consistent with the stabilization of the charge-transfer excited state. mdpi.com

Research on related donor-π-acceptor molecules shows that as solvent polarity increases, a dramatic displacement of the fluorescence maxima occurs, accompanied by a significant increase in the Stokes shift, with values reaching as high as 5700–5800 cm⁻¹. mdpi.com When this compound binds to amyloid fibrils, a characteristic blue-shift in its emission spectrum is observed, along with an increase in fluorescence intensity. nih.gov This hypsochromic shift suggests that the binding pocket within the fibril provides a more rigid and less polar environment compared to the aqueous solution.

For a series of related benzothiazole-difluoroborates, a strong correlation was found between the Stokes shift and the fluorescence quantum yield (R² = 0.88), indicating that larger geometric relaxation in the excited state is linked to lower emission efficiency. nih.gov

Table 1: Solvatochromic Data for a Structurally Related Thienylthiazole Boron Complex

This table illustrates the typical solvatochromic shifts observed in similar donor-acceptor systems. Data shows the shift in emission maxima with increasing solvent polarity.

| Solvent | Emission Maximum (λem) for Compound 2 | Emission Maximum (λem) for Compound 3 |

| n-hexane | 585 nm | 591 nm |

| MCH | 585 nm | 591 nm |

| MeCN | 800 nm | 774 nm |

Data sourced from a study on push-pull thienylthiazole boron complexes, which exhibit similar solvatochromic properties. mdpi.com

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound, the quantum yield is highly sensitive to factors that influence non-radiative decay pathways, such as molecular rotation and isomerization.

This property is a key feature of molecules known as "molecular rotors," whose fluorescence is enhanced upon rigidification. This effect makes this compound and its analogs excellent fluorescent probes for studying viscosity and binding events, such as the formation of amyloid fibrils. nih.govresearchgate.netresearchgate.net In fact, it has been shown to be more fluorescent than the standard amyloid marker, Thioflavin T. nih.gov

Time-Resolved Spectroscopy and Excited State Lifetime Measurements

Time-resolved techniques provide crucial information about the dynamic processes that occur in the excited state, from ultrafast events on the femtosecond and picosecond timescales to slower processes that occur over nanoseconds.

Following photoexcitation, this compound undergoes a series of rapid relaxation processes. Time-resolved emission spectroscopy has been used to investigate its photophysics, revealing that the molecule can undergo facile photo-induced trans-cis isomerization. researchgate.net The resulting cis isomer is very short-lived, with a lifetime of approximately 1 picosecond, and thus does not contribute significantly to the steady-state emission spectrum. researchgate.net

Studies on structurally similar bichromophoric systems, such as anthryl-9-benzothiazole, show that ultrafast conformational relaxation occurs in the excited state. nih.gov This involves the evolution from an initially excited Franck-Condon state to a more planar, delocalized excited state within a few picoseconds, a process influenced by solvent viscosity. nih.gov In polar solvents, competitive rates of proton transfer and solvent relaxation can be observed in the early dynamics of related compounds. nih.gov These ultrafast techniques, including femtosecond transient absorption and fluorescence upconversion, are essential for mapping the complex potential energy surfaces and deactivation pathways of such molecules. nih.govnih.govnih.gov

Fluorescence anisotropy measures the extent of polarization of a fluorophore's emission. It provides information about the rotational mobility of the molecule during the lifetime of its excited state. When a fluorophore is in a viscous medium or is part of a large, slowly rotating macromolecular assembly, its rotational motion is restricted, and a high fluorescence anisotropy value is maintained.

For this compound, fluorescence polarization studies have been conducted, particularly in the context of its binding to insulin (B600854) amyloid fibrils. nih.gov An increase in anisotropy upon binding is expected as the dye's rotation becomes constrained by the large fibrillar structure. A structural analog, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767), was found to exhibit high levels of fluorescence anisotropy in aqueous solutions, a property attributed to its molecular rotor nature. researchgate.net In studies of other benzothiazole-containing dyes, fluorescence excitation anisotropy spectra have been used to determine the orientation of transition moments, with values approaching the theoretical maximum of 0.4, indicating that the rotational correlation time significantly exceeds the excited-state lifetime. ucf.edu

Mechanisms of Photoexcitation and Deactivation

Intramolecular Charge Transfer (ICT) Phenomena

Upon photoexcitation, this compound exhibits a significant intramolecular charge transfer (ICT) from the electron-donating p-dimethylaminophenyl group to the electron-accepting benzothiazole moiety. evitachem.comnih.gov This phenomenon is characteristic of "push-pull" chromophores, where the electronic nature of the donor and acceptor groups facilitates a substantial redistribution of electron density in the excited state. acs.org

The nature of the solvent environment plays a critical role in the manifestation of the ICT state. In non-polar solvents, the emission originates from a locally excited (LE) state. researchgate.netresearchgate.net However, in polar solvents, the emission is from a more stabilized, planar intramolecular charge transfer (PICT) state. researchgate.netresearchgate.net This solvatochromism, where the emission wavelength shifts with solvent polarity, is a hallmark of ICT. A steeper slope in a Lippert-Mataga plot for polar solvents compared to non-polar ones indicates a larger change in dipole moment between the ground and excited states in polar environments. researchgate.net Theoretical calculations and spectroscopic studies confirm that the introduction of the C=C double bond in the styryl bridge is crucial for this pronounced ICT behavior. researchgate.net

For related 2-arylbenzothiazole complexes, the low-energy absorption bands are assigned to a charge transfer transition with a notable character from the dimethylamino group to the benzothiazole ring. nih.gov This charge transfer is a primary step that precedes the various deactivation pathways discussed below.

Twisted Intramolecular Charge Transfer (TICT) States

A key deactivation pathway for excited this compound involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgmdpi.com The TICT model describes a process where, following initial excitation to a planar or near-planar excited state, the molecule undergoes rotation around the single bond connecting the donor (dimethylamino-phenyl) and acceptor (benzothiazole) moieties. rsc.org

This torsional motion leads to a non-planar, "twisted" conformation. mdpi.com This TICT state is typically characterized by a large charge separation and is often non-emissive or weakly emissive, providing an efficient non-radiative decay channel back to the ground state. mdpi.combsu.by The formation of the TICT state is a major cause of fluorescence quenching in many flexible donor-acceptor molecules. mdpi.com

For a structurally similar dye, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (DMASEBT), quantum-chemical calculations have shown that while the ground state is planar, the energy minimum in the excited state corresponds to a twisted conformation with a 90° angle between the planar fragments. bsu.by This TICT state is non-fluorescing, and the transition to this state acts as a quenching process. bsu.byresearchgate.net The propensity to form this state explains why restricting the molecule's ability to twist, for instance in a viscous solvent or when bound to a substrate like amyloid fibrils, leads to a significant increase in fluorescence intensity. bsu.byresearchgate.net

Photoisomerization Pathways (Trans-Cis)

One of the most facile and dominant deactivation mechanisms for this compound is photo-induced trans-cis isomerization around the central ethylenic double bond. acs.orgresearchgate.net This process is highly efficient and occurs on an ultrafast timescale, typically within a few picoseconds. researchgate.net The mechanism is analogous to the well-studied photoisomerization of trans-stilbene. acs.org

Upon absorption of light, the trans-isomer is excited to the S1 state. From this state, it can twist around the double bond, leading to a conical intersection with the ground state (S0), which allows for efficient non-radiative relaxation back to either the trans or cis ground state. acs.org The cis isomer of DMASBT is reported to have a very short lifetime of approximately 1 picosecond and, as a result, does not contribute appreciably to the steady-state emission spectrum. acs.orgresearchgate.net

Table 1: Key Isomerization Characteristics

| Property | Finding | Source |

|---|---|---|

| Reaction Type | Photo-induced trans-cis isomerization | acs.orgresearchgate.net |

| Mechanism | Twisting about the ethylenic double bond in the S1 state | acs.org |

| Timescale | A few picoseconds | researchgate.net |

| Cis Isomer Lifetime | ~1 ps | acs.orgresearchgate.net |

| Effect on Emission | Cis isomer does not contribute significantly to steady-state emission | acs.orgresearchgate.net |

Competition Between Fluorescence and Non-Radiative Pathways

The observed fluorescence of this compound is the result of a dynamic competition between radiative decay (fluorescence) and several efficient non-radiative deactivation pathways. researchgate.net The two primary non-radiative channels are the trans-cis photoisomerization and the formation of the TICT state. researchgate.netbsu.by

In fluid, low-viscosity solvents, the non-radiative pathways dominate. acs.org Photoisomerization around the double bond is extremely rapid, providing a highly effective route for the excited state to return to the ground state without emitting a photon. acs.org This is reflected in the very short emission lifetimes, often in the range of 20-50 picoseconds, and consequently, low fluorescence quantum yields in these solvents. acs.org

When these non-radiative pathways are hindered, the fluorescence quantum yield increases markedly. researchgate.net This can be achieved by increasing the viscosity of the solvent. In a viscous environment like glycerol (B35011), the physical restriction on the molecular twisting motions—both the large-scale twisting required for trans-cis isomerization and the rotation around the single bond for TICT state formation—slows down these non-radiative processes. researchgate.netbsu.by As a result, the excited state has a longer lifetime, and a greater fraction of molecules deactivates through the emissive fluorescence pathway. researchgate.net Therefore, the competition between these deactivation channels is highly sensitive to the molecule's local environment.

Table 2: Influence of Environment on Deactivation Pathways

| Condition | Dominant Pathway | Consequence | Source |

|---|---|---|---|

| Low-Viscosity Solvents | Trans-cis photoisomerization | Low fluorescence quantum yield | acs.org |

| Polar Solvents | Intramolecular Charge Transfer (ICT) | Solvatochromic shift in emission | researchgate.netresearchgate.net |

| High-Viscosity Solvents | Fluorescence | Increased fluorescence quantum yield | researchgate.netbsu.by |

| Flexible Environment | Twisted Intramolecular Charge Transfer (TICT) | Fluorescence quenching | mdpi.com |

Computational and Theoretical Chemistry Studies of 2 P Dimethylaminostyryl Benzothiazole

Electronic Structure Calculations

Electronic structure calculations are pivotal in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance between accuracy and computational cost, making it suitable for medium to large-sized systems. proteobiojournal.com For 2-(p-dimethylaminostyryl)benzothiazole (B1239329) and related compounds, DFT calculations are typically employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

The process begins with geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. This yields the equilibrium structure in the ground state. Common approaches utilize hybrid functionals, such as Becke's 3-parameter, Lee-Yang-Parr (B3LYP), combined with various basis sets like 6-311G(d,p) or LanL2DZ. proteobiojournal.comkbhgroup.innih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.net Once the optimized geometry is found, further calculations can be performed to derive key electronic properties, including the distribution of electric charge, dipole moments, and thermodynamic parameters such as enthalpy and Gibbs free energy. proteobiojournal.com

Table 1: Common DFT Functionals and Basis Sets Used in Benzothiazole (B30560) Studies

| Method Component | Examples | Purpose |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X, CAM-B3LYP | Approximates the exchange-correlation energy, a key term in DFT calculations. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ, LanL2DZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and accuracy. |

| Software | Gaussian, GROMACS, Schrödinger Suite | Computational chemistry software packages that implement these theoretical methods. |

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which can be thought of as the outermost electron-containing orbital, acts as an electron donor. The LUMO is the innermost electron-deficient orbital and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a fundamental parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. mdpi.comirjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. scirp.org In contrast, a large HOMO-LUMO gap implies high stability. mdpi.com For this compound, the HOMO is typically localized on the electron-donating dimethylaminophenyl portion, while the LUMO is centered on the electron-accepting benzothiazole moiety, facilitating an intramolecular charge transfer (ICT) upon excitation. The energy gap for related benzothiazole derivatives has been calculated to be in the range of 4.46–4.73 eV. mdpi.com

Table 2: Representative Frontier Molecular Orbital (FMO) Data for Benzothiazole Derivatives

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Significance of ΔE |

|---|---|---|---|---|

| Substituted Benzothiazole 1 | -5.70 | -3.22 | 2.48 | Reflects chemical reactivity and electronic transition energy. researchgate.net |

| Substituted Benzothiazole 2 | -6.65 | -1.82 | 4.83 | A smaller gap suggests easier charge transfer within the molecule. scirp.org |

| Substituted Benzothiazole 3 | - | - | 4.46 | A lower energy gap can correlate with higher chemical reactivity. mdpi.com |

Excited State Calculations

To understand the photophysical properties of this compound, such as its absorption and fluorescence, it is necessary to study its electronically excited states.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the properties of electronically excited states in medium to large molecules. nih.gov It is an extension of DFT that allows for the computation of electronic transition energies and oscillator strengths, which are directly related to experimental absorption and emission spectra. nih.govnih.gov

By applying TD-DFT, researchers can simulate the potential energy surfaces of the molecule in its excited states. This allows for the investigation of photophysical processes such as excited-state intramolecular proton transfer (ESIPT) and intramolecular charge-transfer (ICT) processes. nih.gov For molecules like this compound, TD-DFT calculations can confirm the nature of the excited state, for instance, by showing that the spin density of the first triplet excited state (T1) is primarily located on the ligand, which is characteristic of an intraligand charge transfer state. nih.gov

A primary application of TD-DFT is the prediction of the maximum absorption (λmax) and emission wavelengths. youtube.com The calculation involves two main steps. First, the ground state geometry is optimized using DFT. Then, a single-point TD-DFT calculation is performed on this geometry to compute the vertical excitation energies, which correspond to the absorption spectrum. youtube.com To predict the emission spectrum, the geometry of the first excited state is optimized, and a subsequent TD-DFT calculation on this optimized excited-state geometry provides the emission energy. nih.govyoutube.com

These computational predictions are invaluable for interpreting experimental spectra and for designing new molecules with desired optical properties. For example, TD-DFT studies on related 2-aminophenyl-benzothiazole derivatives have been used to guide the design of fluorescent probes by predicting how different substituents would shift the emission wavelength. nih.gov Calculated absorption wavelengths for complexes of the parent ligand 2-(4-dimethylaminophenyl)benzothiazole have been reported, showing transitions in the visible region. nih.gov

Table 3: Examples of Computationally Predicted Absorption and Emission Maxima

| Compound/System | Method | Predicted λmax (Absorption) | Predicted λmax (Emission) |

|---|---|---|---|

| Benzothiazole Derivatives | TD-DFT/B3LYP/6-311+G(d,p) | Varies with substituent | >600 nm for select designs nih.gov |

| Platinum Complex of Me2N-pbt | TD-DFT | ~334-402 nm (Multiple transitions) | 478 nm (Fluorescence), 568 nm (Phosphorescence) nih.gov |

| Benznidazole Monomer | TD-DFT/B3LYP/6-311++G(d,2p) | 310 nm | - |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum mechanical methods that focus on electronic structure, MD employs classical mechanics to simulate the behavior of systems containing a large number of atoms, such as a solute molecule in a solvent. frontiersin.org

For a molecule like this compound, MD simulations can provide insights into its conformational dynamics, stability, and interactions with its environment. nih.gov A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box with solvent molecules, and then solving Newton's equations of motion for every atom over a series of small time steps. ajchem-a.complos.org

Conformational Analysis and Torsional Dynamics

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and conformational landscape of this compound. The molecule's key structural dynamics revolve around the torsional or dihedral angles between the benzothiazole ring, the vinylic bridge, and the dimethylaminophenyl ring.

Quantum-chemical calculations for structurally similar dyes, such as trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767) (DMASEBT), suggest that the ground-state (S₀) geometry of this compound is predominantly planar. researchgate.net This planarity maximizes the π-electron conjugation across the molecule, which is a critical factor for its electronic and optical properties.

Upon photoexcitation to the first excited state (S₁), the molecule undergoes significant geometrical relaxation. Theoretical models indicate that the energy minimum in the excited state corresponds to a twisted intramolecular charge transfer (TICT) conformation. researchgate.net In this TICT state, the dimethylaminophenyl group is twisted approximately 90° relative to the benzothiazole moiety. researchgate.net This rotation decouples the π-systems of the donor and acceptor parts, leading to a non-fluorescent, charge-separated state. The transition from the initially excited planar state to the relaxed TICT state is a key non-radiative decay pathway, and its efficiency is highly dependent on the viscosity of the surrounding medium. researchgate.net

The potential energy surface (PES) as a function of the key torsional angles is often calculated to understand these dynamics. For a related compound, 2-(2-hydroxyphenyl)benzothiazole, DFT studies have identified multiple stable conformers based on the orientation of the hydroxyl group. nih.govresearchgate.net A similar approach for this compound would reveal the energy barriers associated with the rotation around the single and double bonds of the styryl bridge, providing a quantitative understanding of its torsional flexibility.

Table 1: Representative Torsional Angle Data for a Structurally Similar Dye (DMASEBT) in Different Electronic States This table is illustrative, based on findings for analogous compounds.

| Electronic State | Torsional Angle (Phenyl-Vinyl) | Torsional Angle (Vinyl-Benzothiazole) | Energetic State | Reference |

| Ground State (S₀) | ~0° | ~0° | Planar (Energy Minimum) | researchgate.net |

| Excited State (S₁) | ~90° | ~0° | Twisted (TICT, Energy Minimum) | researchgate.net |

Solvent Effects on Molecular Properties

The photophysical properties of this compound are highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. Computational studies are essential for interpreting these solvent-dependent shifts in absorption and fluorescence spectra.

Theoretical analyses reveal that while the ground state of the molecule is relatively nonpolar, the excited state possesses a significantly larger dipole moment. nih.gov This is a direct consequence of the intramolecular charge transfer (ICT) that occurs upon photoexcitation, where electron density moves from the electron-donating dimethylaminophenyl group to the electron-accepting benzothiazole nucleus.

This change in dipole moment is computationally modeled and experimentally validated using the Lippert-Mataga equation, which correlates the Stokes shift (the energy difference between the absorption and emission maxima) with the solvent polarity function. researchgate.netresearchgate.net A linear plot of the Stokes shift against the solvent polarity function is a strong indicator of ICT. Theoretical calculations of the ground and excited state dipole moments in different solvent continua (using models like the Polarizable Continuum Model, PCM) corroborate these experimental findings. mdpi.com Studies on various benzothiazole derivatives consistently show that the excited state is more polar than the ground state, explaining the observed red shift in fluorescence in more polar solvents. nih.govnih.gov

Table 2: Calculated Dipole Moments and Spectral Shifts in Solvents of Varying Polarity This table presents typical data trends observed for solvatochromic dyes of this class.

| Solvent | Dielectric Constant (ε) | Calculated Ground State Dipole Moment (μg) (Debye) | Calculated Excited State Dipole Moment (μe) (Debye) | Observed Emission Max (λem) (nm) | Reference |

| Cyclohexane | 2.02 | ~4.5 | ~15 | ~480 | nih.govpsu.edu |

| Dichloromethane | 8.93 | ~5.0 | ~20 | ~530 | nih.govpsu.edu |

| Acetonitrile (B52724) | 37.5 | ~5.2 | ~22 | ~560 | nih.govpsu.edu |

| Water | 80.1 | ~5.5 | ~25 | ~600 | researchgate.netpsu.edu |

Simulation of Spectroscopic Signatures

Computational chemistry provides powerful tools for simulating and interpreting the spectroscopic signatures of molecules, offering a direct link between the observed spectra and the underlying molecular structure and vibrations.

Vibrational Spectra (FT-IR, FT-Raman)

Theoretical simulations of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are routinely performed using DFT calculations, often with the B3LYP functional and basis sets like 6-31G(d,p) or larger. nih.govnih.govnih.gov These simulations yield harmonic vibrational frequencies and intensities, which, after appropriate scaling to account for anharmonicity and other systematic errors, show excellent agreement with experimental spectra. nih.govatlantis-press.com

For this compound, such calculations allow for the unambiguous assignment of complex vibrational bands. Key vibrational modes include:

Benzothiazole Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the benzothiazole ring system. researchgate.net

Styryl Bridge Vibrations: The C-H out-of-plane bending of the trans-vinylic group, which typically gives a strong band in the FT-IR spectrum.

Dimethylaminophenyl Group Vibrations: The stretching and bending modes associated with the phenyl ring and the C-N bonds of the dimethylamino group.

Potential Energy Distribution (PED) analysis is often coupled with these calculations to determine the contribution of each internal coordinate (bond stretches, angle bends, torsions) to a specific vibrational mode, providing a detailed and reliable assignment of the entire spectrum. atlantis-press.com

Table 3: Representative Calculated Vibrational Frequencies and Assignments This table is illustrative, based on DFT calculations for benzothiazole and related structures.

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (Based on PED) | Reference |

| ~3050 | ~3055 | Aromatic C-H Stretch (Phenyl & Benzothiazole) | researchgate.netresearchgate.net |

| ~1600 | ~1605 | C=C Stretch (Phenyl Ring) | researchgate.netresearchgate.net |

| ~1540 | ~1545 | C=N Stretch (Benzothiazole Ring) | researchgate.net |

| ~1480 | ~1482 | Benzothiazole Ring Framework Vibration | researchgate.netresearchgate.net |

| ~1360 | ~1365 | C-N Stretch (Dimethylamino group) | nih.gov |

| ~970 | ~975 | Trans-vinylic C-H out-of-plane bend | atlantis-press.com |

| ~820 | ~822 | p-substituted Phenyl C-H out-of-plane bend | nih.gov |

Investigation of Non-Linear Optical Properties via Theoretical Models

The pronounced donor-π-acceptor (D-π-A) architecture of this compound makes it a prime candidate for applications in nonlinear optics (NLO). Theoretical models are indispensable for predicting and understanding the NLO response of such chromophores.

The key parameter quantifying the molecular NLO response is the first-order hyperpolarizability (β). Computational methods, primarily DFT and time-dependent DFT (TD-DFT), are used to calculate the components of the β tensor. kfupm.edu.sanih.gov These calculations are often performed using a finite field approach, where the molecule's response to an applied external electric field is computed. neliti.com

Theoretical studies on benzothiazole-based dyes and other D-π-A systems demonstrate that a large β value is associated with a low-energy, high-intensity ICT transition. kfupm.edu.sarsc.org The dimethylamino group acts as a potent electron donor, and the benzothiazole system serves as an effective electron acceptor, leading to a large change in dipole moment upon excitation and, consequently, a high hyperpolarizability. Calculations show that the magnitude of β is highly sensitive to the nature of the donor, acceptor, and the π-conjugated bridge. rsc.org The theoretical values obtained for β can be compared to reference materials like urea (B33335) to gauge the potential of the molecule for second-harmonic generation (SHG) and other NLO applications. nih.govmdpi.com

Table 4: Illustrative Theoretical Non-Linear Optical Properties This table shows typical values calculated for D-π-A dyes using DFT methods.

| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Reference |

| DFT (B3LYP) | 6-311++G(d,p) | ~5-7 | ~40-60 | ~150-300 | kfupm.edu.saneliti.commdpi.com |

| TD-DFT (CAM-B3LYP) | 6-311++G(2d,2p) | ~5-7 | ~45-65 | ~200-400 (dynamic) | mdpi.com |

Applications in Advanced Chemical and Materials Science Research

Fluorescent Probes for Microenvironment Polarity and Viscosity Sensing

The fluorescence characteristics of 2-(p-Dimethylaminostyryl)benzothiazole (B1239329) and its derivatives are highly sensitive to the local environment, making them excellent candidates for fluorescent probes. These molecules, often referred to as "molecular rotors," exhibit changes in their fluorescence quantum yield, lifetime, and emission spectra in response to variations in the polarity and viscosity of their surroundings. researchgate.net

The underlying mechanism for this sensitivity is rooted in the molecule's ability to undergo torsional relaxation and intramolecular charge transfer (ICT) upon photoexcitation. evitachem.com In low-viscosity environments, the molecule can freely undergo internal rotation, providing a non-radiative decay pathway that quenches fluorescence, resulting in a low quantum yield. researchgate.net However, in more viscous or rigid environments, this internal rotation is restricted. This restriction closes the non-radiative decay channel, leading to a significant enhancement in fluorescence intensity and quantum yield. researchgate.netrsc.org

Furthermore, the position of the fluorescence emission spectrum is often sensitive to the polarity of the solvent or microenvironment. researchgate.net This solvatochromic shift arises from the change in the dipole moment of the molecule upon excitation and the subsequent reorientation of solvent molecules around the excited-state fluorophore. This dual sensitivity to both viscosity and polarity allows for detailed mapping of complex microenvironments, such as those found in living cells or polymer matrices. researchgate.netnih.gov

Research on benzothiazole-based dyes has demonstrated their potential to monitor pH and viscosity changes simultaneously. nih.gov For instance, a benzothiazole-functionalized pyronin dye was shown to act as a molecular rotor, responding to viscosity changes and specifically targeting the viscous microenvironment of lysosomes within cells. rsc.org While some styryl derivatives are used to measure intracellular viscosity, the dual-excitation ratio method can provide values independent of system parameters. nih.gov

Table 1: Illustrative Photophysical Properties of a Benzothiazole-based Molecular Rotor in Different Environments Note: This table presents typical data for a molecular rotor dye analogous to this compound to illustrate the principles of viscosity and polarity sensing. Specific values for the title compound may vary.

| Environment | Viscosity (cP) | Polarity | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| Water | ~1 | High | ~420 | ~620 | Very Low (~10⁻⁴) |

| Ethanol (B145695) | ~1.2 | Medium | ~430 | ~610 | Low |

| Glycerol (B35011) | ~1412 | High | ~440 | ~590 | High |

| In Protein Aggregate | High | Low | ~450 | ~580 | Very High |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions. mdpi.com Host-guest chemistry, a central concept in this field, utilizes macrocyclic host molecules to encapsulate smaller guest molecules, leading to the formation of new chemical assemblies with unique properties. nih.govrsc.org

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating nonpolar guest molecules in aqueous solutions. nih.govnih.gov The encapsulation of fluorescent dyes like this compound within a cyclodextrin (B1172386) cavity can significantly alter their photophysical properties.

Studies on closely related molecules, such as 2-(4′-N,N-dimethylamino)phenylimidazo[4,5-b]pyridine, reveal the formation of a 1:1 inclusion complex with β-cyclodextrin. rsc.org In these complexes, the hydrophobic part of the guest molecule, specifically the dimethylaminophenyl ring, is encapsulated within the nonpolar cyclodextrin cavity. rsc.org This encapsulation restricts the rotational freedom of the guest molecule, similar to the effect of a high-viscosity solvent. Consequently, a significant enhancement of fluorescence intensity is often observed. rsc.org The host-guest interaction provides a protected, hydrophobic environment that can shield the guest molecule from external quenchers and enzymatic degradation. nih.gov

The formation of these inclusion complexes can be confirmed using techniques like ¹H NMR spectroscopy, which shows chemical shifts for the protons located inside the cyclodextrin cavity upon guest encapsulation. nih.govrsc.org

The self-assembly of molecules into well-defined nanostructures is a key area of supramolecular chemistry. While host-guest interactions with cyclodextrins are well-documented for similar chromophores, specific research detailing the induction of nanotubular assemblies using this compound was not prominent in the surveyed literature. However, the principles of supramolecular polymerization, often triggered by host-guest complexation, can lead to the formation of various extended structures. nih.gov It is conceivable that under specific conditions, such as with modified cyclodextrins or through controlled solvent changes, inclusion complexes of this compound could self-assemble into higher-order structures like nanotubes, a phenomenon observed for other guest molecules. Further research would be required to explore and characterize such potential assemblies for this specific compound.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. acs.org These materials are crucial for applications in optical switching, frequency conversion, and data storage. acs.org Molecules with a donor-π-acceptor (D-π-A) structure, like this compound, are prime candidates for NLO applications due to their large molecular hyperpolarizabilities.

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). arxiv.orgarcnl.nl The efficiency of this process is related to the first hyperpolarizability (β) of the molecule.

Research on push-pull chromophores incorporating a benzothiazole (B30560) acceptor has shown them to be efficient for SHG. researchgate.netmdpi.com The efficiency can be evaluated by techniques such as Hyper-Rayleigh Scattering (HRS) in solution to determine the β value. For poled polymer films containing NLO chromophores, the efficiency is often reported as the d₃₃ coefficient. reading.ac.uk Studies on polyimides containing benzothiazole-based chromophores have reported d₃₃ values ranging from 35.15 to 45.20 pm/V. reading.ac.uk A vinyl derivative, 4-[(1E)-2-(benzothiazole-2-yl)vinyl]-N,N-dimethylaniline, which is the title compound, has been specifically investigated for its third-order NLO properties. oriprobe.com

Table 2: First Hyperpolarizability (β) of Benzothiazole-Based NLO Chromophores Note: This table includes data for chromophores structurally related to this compound to demonstrate the NLO potential of this class of compounds.

| Compound | Donor Group | π-Bridge/Acceptor System | β (10⁻³⁰ esu) | Measurement Conditions | Reference |

| Derivative 2b | Methoxyl | Thienyl-vinyl-benzothiazole | 1660 | HRS in dioxane, 1064 nm | researchgate.net, mdpi.com |

| p-Nitroaniline (pNA) | Amino | Phenyl | 41.5 | HRS in dioxane, 1064 nm | researchgate.net, mdpi.com |

The NLO response of D-π-A molecules is fundamentally linked to their molecular structure. The key features that govern the magnitude of the hyperpolarizability are:

Electron Donor and Acceptor Strength: The "push-pull" mechanism involves an electron-donating group (the dimethylamino group) pushing electron density through a conjugated π-system (the styryl bridge) to an electron-accepting group (the benzothiazole moiety). researchgate.netmdpi.com The efficiency of this intramolecular charge transfer (ICT) is critical. Increasing the strength of the donor and/or acceptor groups generally leads to a larger NLO response. researchgate.netmdpi.com

π-Conjugated Bridge: The length and nature of the conjugated bridge that connects the donor and acceptor are crucial. researchgate.net An efficient bridge facilitates charge transfer. The planarity of the molecule also plays a role in maximizing electronic communication between the donor and acceptor ends.

Molecular Packing: For second-order NLO effects like SHG, the material must lack a center of inversion at the macroscopic level. acs.org Therefore, the way the chromophores pack in a solid-state crystal or are aligned in a polymer matrix is as important as the molecular hyperpolarizability itself.

Theoretical studies using methods like Density Functional Theory (DFT) help in understanding these structure-property relationships by calculating parameters such as HOMO-LUMO energy gaps, which correlate with molecular reactivity and polarizability. researchgate.netscirp.org

Chemical Sensing and Chemodosimetry Applications (Non-Biological Targets)

The unique photophysical properties of this compound and its derivatives make them highly effective as fluorescent probes and chemosensors for various non-biological targets. evitachem.com These molecules often exhibit changes in their fluorescence intensity or shifts in their emission spectra upon interaction with specific analytes, enabling sensitive and selective detection. Benzothiazole-based probes are particularly noted for their high binding affinity with metal ions and their ability to detect environmentally significant anions and molecules. tezu.ernet.in

Derivatives of benzothiazole have been successfully engineered for the detection of a range of non-biological targets. For instance, these compounds are well-suited for sensing cations due to their electron-rich structure, which promotes strong electrostatic interactions and leads to significant changes in photophysical properties. tezu.ernet.in Research has demonstrated their effectiveness in creating sensors for metal ions like Ni(II), with calculated limits of detection in the parts-per-million (ppm) range. tezu.ernet.in

Beyond metal ions, benzothiazole-based fluorescent probes have been developed for detecting other crucial analytes. A notable application is the detection of hydrazine (B178648) (N₂H₄), a highly toxic and environmentally hazardous substance. rsc.orgrsc.org Probes have been designed that react with hydrazine, causing a distinct "turn-on" fluorescence response. rsc.org This is often achieved through a hydrazine-induced chemical reaction, such as the ring-opening of a lactone group on the probe molecule, which dramatically increases the fluorescence quantum yield. rsc.org Such sensors can be remarkably sensitive, with detection limits reported to be as low as 1.7 nM. rsc.org The high selectivity and rapid response of these probes make them valuable tools for monitoring environmental and industrial samples. rsc.org

The following table summarizes the performance of various benzothiazole-based probes for non-biological targets.

| Probe Type | Target Analyte | Sensing Mechanism | Key Observation | Limit of Detection (LOD) |

| Benzothiazole-Amide Derivative | Ni(II) | Metal Ion Coordination | Fluorescence Quenching | 0.5 ppm tezu.ernet.in |

| Benzothiazole-Coumarin Conjugate | Hydrazine (N₂H₄) | Lactone Ring-Opening | 700-fold "Turn-On" Fluorescence | 1.7 nM rsc.org |

| Benzothiazole-Boronic Ester Derivative | Peroxynitrite (ONOO⁻) | Cleavage of Boronic Ester | "Turn-On" Fluorescence Signal | 25.2 nM nih.gov |

| Benzothiazole-Diphenyl Phosphonate Derivative | Peroxynitrite (ONOO⁻) | Cleavage of Phosphonate Group | "Turn-On" Fluorescence Signal | 12.8 nM nih.gov |

Monitoring of Polymerization Processes

The intense fluorescence and sensitivity to the local environment of styryl-benzothiazole dyes make them suitable candidates for monitoring polymerization reactions in real-time. Optical monitoring provides a non-invasive method to track reaction progress, which is critical for combinatorial materials discovery and process optimization. nih.gov Two primary fluorescence-based techniques where such probes are applicable are Aggregation-Induced Emission (AIE) and Fluorescence Polarization Anisotropy. nih.gov

In AIE-based monitoring, a fluorophore designed to exhibit AIE is incorporated as a monomer or tracer. nih.gov These molecules are typically non-emissive in solution (the monomeric state) but become highly fluorescent upon aggregation or restriction of intramolecular rotation, which occurs as the polymer chain grows and the local viscosity increases. nih.gov A tetraphenylethylene (B103901) (TPE)-labelled norbornene monomer, for example, has been used to monitor ring-opening metathesis polymerization (ROMP), where an increase in emission intensity directly correlates with reaction progression. nih.gov

Fluorescence polarization anisotropy offers a complementary method that is particularly sensitive during the early stages of polymerization. nih.gov In this technique, a fluorescent tracer molecule is added to the reaction mixture. As the polymerization proceeds and the molecular weight of the polymer increases, the rotational mobility of the tracer molecule becomes restricted. This restriction leads to an increase in the measured fluorescence anisotropy. nih.gov This method has been successfully used to monitor the ROMP of monomers like norbornene, providing valuable data on the initial formation of polymer chains. nih.gov The combination of AIE and anisotropy monitoring can provide a comprehensive view of the polymerization process across a wide temporal range. nih.gov

The table below outlines the principles of these monitoring techniques.

| Monitoring Technique | Principle | Information Gained | Applicable Stage |

| Aggregation-Induced Emission (AIE) | Increased fluorescence as molecular motion is restricted during polymer growth. nih.gov | Correlates to high molecular weight formation. nih.gov | Later stages of polymerization. nih.gov |

| Fluorescence Polarization Anisotropy | Increased anisotropy as the rotation of a fluorescent probe is hindered by rising viscosity. nih.gov | Detects initial polymer formation and changes in viscosity. nih.gov | Early stages of polymerization. nih.gov |

Integration into Functional Organic Materials

The compound this compound, and more broadly 2-arylbenzothiazoles, serve as valuable building blocks for the creation of advanced functional organic materials due to their robust structure and desirable photophysical properties. nih.gov Their donor-acceptor architecture leads to interesting charge-transfer characteristics, making them suitable for applications in light-emitting devices and photosensitizers. nih.gov

One significant area of application is the incorporation of these molecules as ligands in organometallic complexes, particularly cycloplatinated complexes. nih.gov When 2-(4-dimethylaminophenyl)benzothiazole (Me₂N-pbtH) is used as a cyclometalating ligand with platinum, the resulting complexes exhibit unique optical properties, such as dual fluorescence and phosphorescence. nih.gov This dual emission arises from the slow rate of intersystem crossing from the singlet excited state to the triplet state, allowing both radiative pathways to compete. nih.gov